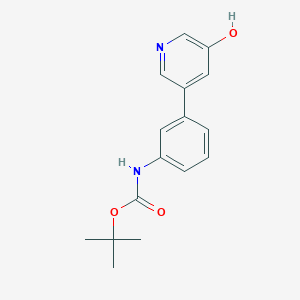

5-(3-Boc-aminophenyl)-3-hydroxypyridine

Description

5-(3-Boc-aminophenyl)-3-hydroxypyridine is a pyridine derivative featuring a tert-butoxycarbonyl (Boc)-protected aminophenyl group at the 5-position and a hydroxyl group at the 3-position. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes and modulating physicochemical properties such as solubility and lipophilicity . This compound is synthesized via palladium-catalyzed cross-coupling reactions, followed by Boc deprotection under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine intermediate . Its structural framework aligns with pharmacologically active pyridine derivatives, which are often explored for therapeutic applications due to their ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

tert-butyl N-[3-(5-hydroxypyridin-3-yl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-5-11(7-13)12-8-14(19)10-17-9-12/h4-10,19H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZIAFMFLKMLDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Boc-aminophenyl)-3-hydroxypyridine typically involves multi-step organic reactions. One common method includes the following steps:

Nitration and Reduction: The starting material, 3-nitrophenylpyridine, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine group.

Boc Protection: The amine group is then protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step forms the Boc-protected amine.

Industrial Production Methods

Industrial production of 5-(3-Boc-aminophenyl)-3-hydroxypyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Boc-aminophenyl)-3-hydroxypyridine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

Oxidation: Formation of 3-keto-5-(3-Boc-aminophenyl)pyridine.

Reduction: Formation of 5-(3-Boc-aminophenyl)-3-aminopyridine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Deprotection: Formation of 5-(3-aminophenyl)-3-hydroxypyridine.

Scientific Research Applications

5-(3-Boc-aminophenyl)-3-hydroxypyridine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Boc-aminophenyl)-3-hydroxypyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The Boc group provides stability during synthesis and can be removed to reveal the active amine functionality, which can then interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-(3-Boc-aminophenyl)-3-hydroxypyridine with key analogs, highlighting structural, synthetic, and functional differences:

Key Research Findings

Pharmacological Activity

- Neuroprotection: While Mexidol (a 3-hydroxypyridine salt) reduces cerebral edema and oxidative stress in stroke models , the Boc-aminophenyl variant’s bioactivity remains underexplored.

- Anti-inflammatory Potential: Pyridine derivatives like 5-(3-indolylmethyl)-nicotinamide () inhibit TNF-α and IL-6 production. The Boc group’s steric bulk may hinder binding to inflammatory targets compared to smaller substituents (e.g., ethoxy or carboxy groups) .

Environmental Impact

- Unsubstituted 3-hydroxypyridine is rapidly degraded via α-hydroxylation to 2,5-dihydroxypyridine, followed by ring cleavage into maleic acid . In contrast, the Boc-aminophenyl analog’s resistance to degradation raises concerns about environmental persistence if released untreated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.